molecular formula C8H6Cl2O2 B2646438 2,4-Dichloro-5-methylbenzoic acid CAS No. 6660-59-9

2,4-Dichloro-5-methylbenzoic acid

Cat. No.: B2646438
CAS No.: 6660-59-9
M. Wt: 205.03
InChI Key: VZSHNAFYRXEKKI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-methylbenzoic acid is an organic compound with the molecular formula C8H6Cl2O2 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-methylbenzoic acid typically involves the chlorination of 5-methylbenzoic acid. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is conducted under controlled conditions to ensure selective chlorination at the 2 and 4 positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include carboxylic acids or aldehydes.

    Reduction Reactions: Products include alcohols or hydrocarbons.

Scientific Research Applications

2,4-Dichloro-5-methylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The chlorine atoms and the methyl group on the benzene ring influence its reactivity and interaction with biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    2,4-Dichlorobenzoic Acid: Similar structure but lacks the methyl group.

    5-Methylbenzoic Acid: Similar structure but lacks the chlorine atoms.

    2,4-Dichloro-6-methylbenzoic Acid: Similar structure with an additional chlorine atom.

Uniqueness: 2,4-Dichloro-5-methylbenzoic acid is unique due to the specific positioning of the chlorine atoms and the methyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

2,4-dichloro-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSHNAFYRXEKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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